Z-Ala-OSu

Peptide Synthesis Racemization Chiral Purity

Z-Ala-OSu minimizes alanine racemization during peptide synthesis compared to unactivated Z-Ala-OH. Its OSu ester coupling kinetics differ from Boc analogs and phenolic esters, improving cycle time and stereochemical purity in automated SPPS. A 36-month powder stability at -20°C enables cost-effective bulk procurement for multi-month campaigns.

Molecular Formula C15H16N2O6
Molecular Weight 320.30 g/mol
CAS No. 3401-36-3
Cat. No. B554581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Ala-OSu
CAS3401-36-3
SynonymsZ-Ala-OSu; 3401-36-3; Z-L-alaninehydroxysuccinimideester; ST51037700; L-Alanine,N-[(phenylmethoxy)carbonyl]-,2,5-dioxo-1-pyrrolidinylester; AC1LHGYQ; 95870_ALDRICH; SCHEMBL4432276; 95870_FLUKA; MolPort-003-939-895; ZINC365045; CS-M1504; 4045AB; CZ-094; AKOS016002991; AK-81310; KB-78084; KB-281497; FT-0686533; ST24031987; K-7807; N-(Benzyloxycarbonyl)-L-alaninesuccinimidylester; 2,5-Dioxo-1-pyrrolidinylN-[(benzyloxy)carbonyl]alaninate; 2,5-dioxoazolidinyl(2S)-2-[(phenylmethoxy)carbonylamino]propanoate; (2,5-dioxopyrrolidin-1-yl)(2S)-2-(phenylmethoxycarbonylamino)propanoate
Molecular FormulaC15H16N2O6
Molecular Weight320.30 g/mol
Structural Identifiers
SMILESCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H16N2O6/c1-10(14(20)23-17-12(18)7-8-13(17)19)16-15(21)22-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,21)/t10-/m0/s1
InChIKeyOFIYNISEFIEQBC-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Ala-OSu (CAS 3401-36-3): An N-Hydroxysuccinimide Activated Ester for Racemization-Controlled Peptide Synthesis


Z-Ala-OSu (N-carbobenzyloxy-L-alanine N-hydroxysuccinimide ester) is a protected amino acid derivative belonging to the class of N-hydroxylamine active esters, specifically an OSu ester . It consists of an L-alanine residue protected at the N-terminus by a benzyloxycarbonyl (Z) group and activated at the C-terminus as an N-hydroxysuccinimide ester, rendering it a key building block for solid-phase peptide synthesis (SPPS) and solution-phase peptide assembly where chiral integrity of the alanine residue is critical .

Why Z-Ala-OSu Cannot Be Directly Substituted by Generic Z-Alanine or Alternative Activated Esters


Peptide chemists cannot simply interchange Z-Ala-OSu with unactivated Z-Ala-OH, as the latter requires in situ activation with carbodiimides that can induce 5-20% racemization at the alanine α-carbon via oxazolone formation [1]. Substitution with alternative activated esters of Z-Ala (e.g., Z-Ala-ONp or Z-Ala-OPcp) also fails equivalently, as OSu esters exhibit distinct racemization suppression profiles relative to phenolic esters [2]. The specific combination of the Z protecting group with the OSu leaving group produces a coupling rate profile that differs measurably from both Boc-protected analogs and alternative ester forms, directly impacting synthesis cycle times and product stereochemical purity [3].

Z-Ala-OSu (CAS 3401-36-3): Quantitative Differentiation Evidence for Procurement Decisions


Z-Ala-OSu Enables Racemization-Free Coupling: Direct Comparative Data vs. p-Nitrophenyl and Pentachlorophenyl Esters

In comparative racemization studies using L-amino acid oxidase detection, the formation of N-hydroxysuccinimide esters from N-protected peptide acids (including the Z-Ala-OSu class) yielded optically pure products, whereas p-nitrophenyl and pentachlorophenyl active esters produced detectable racemization under identical conditions [1]. This study provides direct head-to-head evidence that OSu esters confer superior chiral retention relative to widely available phenolic ester alternatives.

Peptide Synthesis Racemization Chiral Purity

Z-Ala-OSu Offers Faster Coupling Kinetics than Boc-Ala-OSu: Cross-Study Comparable Evidence

A systematic determination of second-order coupling rate constants (Kc) for Boc-amino acid active esters (including Boc-Ala-OSu) with L-valine methyl ester in THF at 23°C established baseline kinetics [1]. The same study concluded that 'the active esters of Boc-amino acids couple slower than the corresponding Z-amino acid active esters in most cases' [1]. This cross-study inference indicates that Z-Ala-OSu can be expected to exhibit faster coupling rates than Boc-Ala-OSu under comparable conditions.

Coupling Kinetics Peptide Synthesis Z-Protecting Group

Z-Ala-OSu Demonstrates Extended Powder Stability at -20°C: Supporting Evidence from Vendor Specifications

According to manufacturer stability data, Z-Ala-OSu stored lyophilized at -20°C remains stable for 36 months in powder form [1]. This shelf-life specification provides a quantifiable procurement parameter for inventory planning.

Storage Stability Peptide Building Block Procurement

Z-Ala-OSu Optical Rotation Specification: Enantiomeric Purity Verification Data

Vendor quality control data indicate that Z-Ala-OSu (L-isomer) exhibits an optical rotation of [α]20/D −39±1° (c = 1% in dioxane) . Alternative sources report [α]20/D −28 to −25° (c = 1, DMF) . These specifications provide a measurable benchmark for verifying enantiomeric integrity upon receipt, which is critical for stereoselective peptide synthesis.

Chiral Purity Quality Control Alanine Derivative

Z-Ala-OSu: Validated Research and Industrial Application Scenarios


High-Fidelity Solid-Phase Peptide Synthesis Requiring Undetectable Alanine Racemization

When synthesizing peptide sequences where even trace amounts of D-alanine epimerization would compromise biological activity (e.g., peptide hormones, antimicrobial peptides), Z-Ala-OSu is the preferred building block because class-level evidence confirms that OSu esters yield optically pure products under coupling conditions where p-nitrophenyl and pentachlorophenyl esters cause detectable racemization [1].

Accelerated Peptide Synthesis Workflows Demanding Faster Coupling than Boc-Protected Analogs

In automated peptide synthesizers or high-throughput manual SPPS where each cycle minute accumulates across multiple alanine residues, the documented kinetic advantage of Z-amino acid active esters over their Boc-protected counterparts [2] makes Z-Ala-OSu the more time-efficient choice for alanine incorporation.

Large-Scale Peptide Production Campaigns with Extended Storage Requirements

For contract research organizations or pharmaceutical process development groups that procure building blocks in bulk for multi-month synthesis campaigns, the 36-month powder stability specification at -20°C [3] supports cost-effective bulk purchasing and inventory management without degradation risk.

Quality-Controlled cGMP Peptide Manufacturing with Mandated Incoming Material Verification

In regulated environments requiring documented proof of enantiomeric purity, the published specific rotation values provide an actionable quality control parameter to confirm L-isomer identity, distinguishing Z-Ala-OSu from the D-isomer (Z-D-Ala-OSu) which would otherwise appear identical by HPLC retention time alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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